3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide
Beschreibung
3-(4-Oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide (CAS: 1031669-29-0) is a heterocyclic compound featuring a fused triazoloquinoxaline core linked to a propanamide side chain. Its molecular formula is C₁₅H₁₇N₅O₂, with a molar mass of 299.33 g/mol and a predicted density of 1.41 g/cm³ . The compound’s pKa (10.76) suggests moderate basicity, likely influenced by the triazole and quinoxaline nitrogen atoms.
Eigenschaften
Molekularformel |
C15H17N5O2 |
|---|---|
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
3-(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H17N5O2/c1-9(2)16-13(21)8-7-12-18-19-14-15(22)17-10-5-3-4-6-11(10)20(12)14/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,22) |
InChI-Schlüssel |
XQAXMOKGTKLKDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCC1=NN=C2N1C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation and Thiation Methods
A common approach involves thiation of quinoxalinones to generate reactive intermediates for subsequent functionalization.
This method leverages the soft nucleophilicity of sulfur in thiones for selective alkylation, avoiding competing N-substitution.
Click Chemistry and Nitro Reduction
An alternative route employs [3+2] azide-alkyne cycloaddition followed by intramolecular cyclization.
This method highlights eco-friendly solvents and catalysts, improving atom economy.
Propanamide Functionalization
Azide-Alkyne Coupling
The propanamide group is introduced via azide coupling with isopropylamine.
This method minimizes racemization during amide bond formation.
Direct Amidation
For post-cyclization functionalization, carboxylic acid intermediates are coupled with isopropylamine.
EDC/HOBT systems are preferred for high-yielding amide formation under mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Thiation + Azide Coupling | High chemoselectivity, scalable | Requires multistep purification | 70–85% |
| Click Chemistry | Environmentally friendly, diverse substituents | Limited to electron-deficient triazoles | 40–80% |
| Direct Amidation | Simple protocol, high atom economy | Requires pre-formed carboxylic acid | 70–90% |
Critical Optimization Strategies
Solvent Selection
| Solvent | Application | Impact | Source |
|---|---|---|---|
| Ethyl Acetate | Azide coupling | Enhances reaction homogeneity | |
| 2-Me-THF | Cycloaddition | Improves yield in click reactions |
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-isopropyl-3-{4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}propanamide involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazolo-fused heterocycles are explored for diverse pharmacological applications. Below, the compound is compared to structurally analogous derivatives, focusing on molecular features and hypothesized properties.
Structural Analogues from Patent Literature
Three compounds from a 2022 European patent application (Bulletin 2022/06) share the [1,2,4]triazolo[4,3-a]pyrazine core but differ in substituents and fused systems :
| Compound Name | Core Structure | Key Substituents | Molecular Formula* | Molar Mass (g/mol)* |
|---|---|---|---|---|
| Target Compound | Triazoloquinoxaline | Propanamide (isopropyl) | C₁₅H₁₇N₅O₂ | 299.33 |
| 5-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile | Triazolopyrazine + pyrrole | Cyclopentylamino-pyrazine, nitrile | Not reported | Not reported |
| N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-methylaniline | Triazolopyrazine + pyrrole | Cyclopentyl-aniline (4-methyl) | Not reported | Not reported |
| 1-((1R,3S)-3-(1H-pyrrol-1-yl)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine | Triazolopyrazine + pyrrole | Cyclopentyl-pyrrole | Not reported | Not reported |
Key Observations:
- Core Heterocycle: The target compound’s quinoxaline system (two fused benzene rings) offers extended π-conjugation compared to the pyrazine-based cores in the patent compounds. This may enhance aromatic stacking interactions in biological targets .
- Substituents: The patent compounds feature cyclopentyl and pyrrole/pyrazine moieties, which could improve target selectivity or solubility.
Physicochemical and Pharmacokinetic Implications
Hypothesized Advantages of Target Compound:
- The quinoxaline core may improve binding to targets requiring planar aromatic interactions (e.g., kinase inhibitors).
- The propanamide side chain offers synthetic versatility for further derivatization .
Research Context and Limitations
The target compound’s physicochemical profile aligns with kinase inhibitor candidates, though direct evidence is absent. Further studies are needed to validate these hypotheses.
Biologische Aktivität
The compound 3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula: C₁₃H₁₈N₄O
- Molecular Weight: 250.31 g/mol
Structural Characteristics
The compound features a triazoloquinoxaline core that is known for its ability to interact with various biological targets. The presence of the propanamide side chain enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated that compounds based on the triazoloquinoxaline scaffold exhibit significant anticancer activities. For instance, derivatives of this class have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Cytotoxic Activities of Triazoloquinoxaline Derivatives
| Compound | Cell Line | EC50 (nM) | Activity Description |
|---|---|---|---|
| 16a | A375 (Melanoma) | 3158 | Moderate cytotoxicity |
| 16b | A375 (Melanoma) | 3527 | Moderate cytotoxicity |
| 17a | MDA-MB-231 (Breast) | 365 | High cytotoxicity |
These findings illustrate the potential of triazoloquinoxaline derivatives as anticancer agents, particularly in targeting aggressive cancer types.
Antiviral and Antimicrobial Activities
In addition to anticancer properties, triazoloquinoxaline compounds have been evaluated for their antiviral and antimicrobial activities. Research indicates that certain derivatives possess promising antiviral effects against viral pathogens, with some showing effective inhibition at concentrations as low as 160 µg/ml.
Table 2: Antiviral Activity of Triazoloquinoxaline Compounds
| Compound | Viral Target | IC50 (µg/ml) | Activity Description |
|---|---|---|---|
| 8b | Various Viruses | 160 | Promising antiviral activity |
This suggests that the compound may have potential applications in treating viral infections.
The biological activity of triazoloquinoxaline derivatives is believed to be mediated through several mechanisms:
- DNA Intercalation: Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: These compounds may also interact with specific receptors, influencing cellular signaling pathways relevant to cancer and viral replication.
Case Study 1: Anticancer Efficacy in Melanoma
A study evaluated the efficacy of a triazoloquinoxaline derivative on A375 melanoma cells. The compound demonstrated a significant reduction in cell viability with an EC50 value indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral properties of a series of triazoloquinoxaline compounds against influenza viruses. Results showed a clear dose-dependent response with substantial viral load reduction at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
